![molecular formula C16H16INO5S B5579847 2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

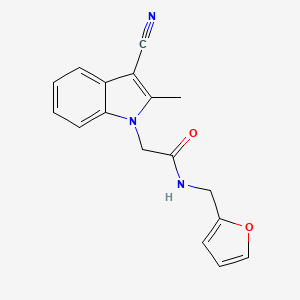

Beschreibung

This chemical compound belongs to a class of specialized organosulfonates, known for their diverse applications in organic synthesis, materials science, and occasionally in pharmaceuticals. The focus here is on the chemical's synthesis, structural analysis, chemical and physical properties, excluding its use in drugs and their dosages or side effects.

Synthesis Analysis

The synthesis of related organosulfonate compounds involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) is synthesized through a three-step procedure, achieving an overall yield of 65% (Pan et al., 2020). This method highlights the complexity and efficiency of synthesizing such compounds.

Molecular Structure Analysis

The crystal structure of similar sulfonate compounds provides insights into their molecular geometry and intermolecular interactions. For example, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate showcases hydrogen bonding and molecular orientation in the solid state, reflecting the structural intricacies of these molecules (Wu et al., 2009).

Chemical Reactions and Properties

The compound's reactivity and chemical properties are crucial for its applications. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated reactions, for instance, demonstrate the compound's potential in synthesizing ureas and hydroxamic acids without racemization, indicating its versatility in organic synthesis (Thalluri et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in the compound's application. The synthesis and characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds provide data on their luminescence and potential optical applications, highlighting the importance of understanding these physical properties (Ruanwas et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and the mechanisms of its reactions, are fundamental for harnessing the compound's potential. The ethoxy group scrambling in sterically restricted ethoxysulfonium salts illustrates the dynamic behavior of such compounds under certain conditions, which is essential for designing reaction pathways (Kimura et al., 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate, a compound of interest in various scientific research applications, has been synthesized through multi-step procedures starting from commercially available precursors. For example, a related compound, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), was synthesized via a three-step procedure, starting from resorcinol with an overall yield of 65%. The structural determination of these products was conducted using 1H and 13C NMR, HRMS, and IR techniques, which are crucial for confirming the identity and purity of synthesized compounds (Pan et al., 2020).

Catalytic Applications

The catalytic properties of related sulfonate compounds have been explored in various chemical transformations. For instance, sulfonated Schiff base copper(II) complexes demonstrated efficient and selective catalysis in alcohol oxidation. These complexes, derived from reactions involving sulfonic acid and aldehydes, showcased notable catalytic behavior, converting alcohols to their corresponding aldehydes or ketones with high selectivity and under environmentally benign conditions (Hazra et al., 2015).

Corrosion Inhibition

The compound and its derivatives have been evaluated as corrosion inhibitors, particularly for metals in acidic environments. Research indicates that certain synthesized sulfonate derivatives exhibit excellent inhibitory properties against metal corrosion, with efficiency increasing alongside the concentration of the inhibitor. These studies often employ electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), to quantify the effectiveness of these compounds in mitigating corrosion, shedding light on their potential industrial applications (Ehsani et al., 2015).

Biological Activity

Although the specific biological activities of 2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate have not been extensively reported, related compounds have been studied for their potential biological applications. Schiff base ligands and their metal complexes, for example, have been synthesized and evaluated for their biological activities, including antimicrobial properties. These studies contribute to a broader understanding of the potential biomedical applications of such compounds (Ahmadi & Amani, 2012).

Eigenschaften

IUPAC Name |

[2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-iodophenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO5S/c1-3-22-15-9-12(10-18-19)8-14(17)16(15)23-24(20,21)13-6-4-11(2)5-7-13/h4-10,19H,3H2,1-2H3/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUSWGXAQWROAZ-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)I)OS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)I)OS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)